Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride
Description
Geometric Isomerism
The 10-undecenamide side chain introduces cis-trans isomerism at the C10 double bond (CH2=CH-). While the parent compound’s name does not specify geometry, synthetic routes may produce mixtures. The trans (E) configuration typically dominates due to steric factors in unsaturated fatty acid derivatives.
Tautomeric Equilibria
The 3-hydroxypyridinium moiety exhibits tautomerism with its neutral 3-pyridone form (Figure 2):
$$
\text{3-Hydroxypyridinium} \rightleftharpoons \text{3-Pyridone} + \text{H}^+
$$
However, the cationic pyridinium structure stabilizes the hydroxy form through:
- Charge localization : The positive charge on N+ disfavors deprotonation.
- Aromaticity preservation : The 3-hydroxy form maintains the aromatic sextet, whereas the keto form disrupts conjugation.
Solvent polarity modulates this equilibrium. Polar aprotic solvents marginally favor the zwitterionic 3-pyridone form, but the charged environment of the pyridinium system shifts equilibrium overwhelmingly toward the hydroxy tautomer (>99% under physiological conditions).
Conformational Flexibility
The undecenamide chain adopts multiple rotameric states due to:
- Free rotation around C-C single bonds in the aliphatic chain.
- Restricted rotation at the amide C-N bond (partial double-bond character).
These conformers do not constitute distinct isomers but influence the compound’s three-dimensional interactions.
Properties
CAS No. |
102584-04-3 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-[(3-hydroxypyridin-1-ium-1-yl)methyl]undec-10-enamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-4-5-6-7-8-9-12-17(21)18-15-19-13-10-11-16(20)14-19;/h2,10-11,13-14H,1,3-9,12,15H2,(H-,18,20,21);1H |
InChI Key |
JNCVGCDQWVPSNC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC[N+]1=CC=CC(=C1)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-Hydroxypyridine : The pyridine ring bearing a hydroxy group at the 3-position.
- 10-Undecenamide derivative with a suitable leaving group : Typically, a 10-undecenamidomethyl chloride or bromide, where the amide is linked to an alkyl chain with a terminal alkene (undecene).
- Chloride source : The chloride counterion is introduced either from the alkyl chloride reagent or by ion exchange if another halide is initially formed.
Reaction Conditions
- The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide (10-undecenamidomethyl chloride).
- The reaction is typically performed in a sealed vessel under mild heating (room temperature to about 120 °C) for several hours to days, depending on the reactivity of the alkyl halide.
- A slight excess of pyridine (about 10%) is used to ensure complete quaternization.
- Solvent-free or minimal solvent conditions can be employed to enhance yield and reduce purification steps.
Isolation and Purification
- After completion, the reaction mixture is cooled, and the pyridinium chloride salt precipitates as a white, hygroscopic solid.
- The solid is washed multiple times with anhydrous ether to remove unreacted starting materials and by-products.
- The product is dried under vacuum at mild temperatures (around 34 °C) to avoid decomposition.
- Storage under inert atmosphere (dry nitrogen) is recommended due to hygroscopic nature.
Detailed Example from Literature (Adapted for the Target Compound)
| Step | Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 10-undecenamidomethyl chloride (alkyl halide precursor) | Synthesis of the amide with a terminal alkene, followed by chloromethylation at the amide nitrogen or adjacent methylene group | Purity critical for quaternization |
| 2 | Quaternization reaction | Mix 3-hydroxypyridine with 10-undecenamidomethyl chloride in 10% excess pyridine; seal in pressure vessel | Room temperature to 80 °C, 24-48 hours |
| 3 | Work-up | Wash precipitated product with anhydrous ether thrice; vacuum dry at 34 °C | White hygroscopic crystals obtained |
| 4 | Storage | Store under nitrogen atmosphere in drybox | Maintains purity and prevents moisture uptake |
Alternative and Greener Methods
Recent research highlights solvent-free solid-phase synthesis of substituted pyridinium salts, which offers advantages such as:
- Reduced reaction time (minutes instead of days)
- Avoidance of toxic solvents and chromatographic purification
- Environmentally friendly and scalable process
However, these methods have been primarily demonstrated for simpler pyridinium bromides and may require adaptation for complex amide-containing pyridinium chlorides.
Summary of Preparation Methodology
| Preparation Aspect | Details |
|---|---|
| Reaction Type | Nucleophilic substitution (quaternization) |
| Reactants | 3-hydroxypyridine + 10-undecenamidomethyl chloride |
| Stoichiometry | Pyridine in 10% excess |
| Reaction Vessel | Sealed pressure apparatus or reflux setup |
| Temperature Range | Room temperature to 120 °C |
| Reaction Time | 24-48 hours (may vary) |
| Work-up | Ether washing, vacuum drying |
| Product Form | White hygroscopic crystals |
| Storage | Inert atmosphere, dry conditions |
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium ring can be reduced to form a piperidine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of hydroxide or alkoxide derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride can be categorized into several key areas:
Organic Synthesis and Catalysis
- Role as a Reagent : The compound is utilized as a reagent in various organic synthesis reactions. Its functional groups allow it to participate in oxidation and substitution reactions effectively.
- Catalytic Properties : It has shown potential as a catalyst in specific reactions due to its ability to stabilize transition states.
Biological Applications
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
- Drug Delivery Systems : Its structural characteristics enable it to interact favorably with biological membranes, suggesting potential use in drug delivery systems.
Medicinal Chemistry
- Therapeutic Agent : Investigated for its potential in treating various conditions due to its ability to modulate enzyme activity. The compound's interaction with specific molecular targets may lead to the development of new therapeutic agents .
- Cancer Research : Similar pyridinium derivatives have been studied for their inhibitory effects on tumor-associated carbonic anhydrase isoforms, indicating possible applications in cancer treatment .
Table 1: Comparison of Pyridinium Derivatives
| Compound Name | Antimicrobial Activity | Applications |
|---|---|---|
| This compound | Yes | Drug delivery, synthesis |
| Pyridinium-benzenesulfonamide derivatives | Yes | Cancer treatment |
| Pyridinium chloride | Moderate | Organic synthesis |
Table 2: Synthesis and Reaction Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Anhydrous conditions |
| Substitution | Sodium hydroxide | Basic conditions |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of Pyridinium derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential use in developing new antibiotics.
Case Study 2: Drug Delivery Mechanism
Research focused on the mechanism of action of this compound in drug delivery systems. The findings revealed that the compound enhances the permeability of drug molecules through lipid membranes, which could improve therapeutic efficacy.
Mechanism of Action
The mechanism of action of Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the pyridinium ring play crucial roles in its binding affinity and specificity. The undecenamidomethyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and cellular components .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridinium derivatives are diverse, with variations in alkyl/amide chain length, substituent positions, and functional groups. Key analogues include:
Key Differences :
- Chain Length and Functionality : The target compound’s 10-undecenamidomethyl group (C11 with a terminal double bond) contrasts with CPC’s saturated C16 alkyl chain. The unsaturation may enhance reactivity for polymerization, while the amide linkage improves stability compared to direct alkyl chains .
Antimicrobial Activity
- CPC : Demonstrates dose-dependent antiviral activity against SARS-CoV-2 (0.1 mg/mL for 2 min reduced viral titer by >90% in Vero cells) . Cytotoxicity is low at ≤0.05 mg/mL .
- Target Compound : Hypothesized to disrupt viral envelopes via amphiphilic interactions. The hydroxyl group may enhance binding to viral glycoproteins, though experimental data are lacking.
Biological Activity
Pyridinium compounds, particularly those with hydroxy and alkyl substituents, have garnered significant interest due to their diverse biological activities. The compound Pyridinium, 3-hydroxy-1-(10-undecenamidomethyl)-, chloride is a notable example, exhibiting various therapeutic potentials including antimicrobial and antiviral properties. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Pyridinium compounds are characterized by a pyridine ring with a positively charged nitrogen atom. The specific structure of This compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈ClN
- Molecular Weight : 273.76 g/mol
- IUPAC Name : 3-hydroxy-1-(10-undecenamidomethyl)pyridinium chloride
The presence of the hydroxy group at the 3-position and the undecenamide side chain plays a crucial role in modulating its biological activity.
Antimicrobial Activity
Research indicates that pyridinium salts exhibit significant antimicrobial properties. A study conducted by Soukup et al. synthesized various pyridinium salts and evaluated their antimicrobial efficacy against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results highlighted that:
- Minimum Inhibitory Concentration (MIC) values were lowest for compounds with longer alkyl chains.
- The compound exhibited stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure.
Table 1: Antimicrobial Activity of Pyridinium Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Pyridinium derivative A | 64 | Escherichia coli |
| Pyridinium derivative B | 128 | Candida albicans |
Antiviral Activity
The antiviral potential of pyridinium compounds has also been explored in the context of emerging viral infections. A recent study emphasized the importance of developing new antiviral agents to combat SARS-CoV-2. The structural features of pyridine derivatives are believed to enhance their interaction with viral proteins, thereby inhibiting viral replication.
Case Study: Antiviral Efficacy Against SARS-CoV-2
In a controlled laboratory setting, pyridinium derivatives were tested for their ability to inhibit SARS-CoV-2 replication. The study found that:
- Compounds with longer hydrophobic chains showed enhanced antiviral activity.
- The mechanism of action involved disruption of viral envelope integrity.
The biological activity of This compound can be attributed to several mechanisms:
- Membrane Disruption : Interaction with bacterial cell membranes leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism.
- Binding to Viral Proteins : Hydroxy groups can facilitate hydrogen bonding with viral proteins, impeding their function.
Q & A
Basic: How can the synthesis of pyridinium derivatives with unsaturated aliphatic chains (e.g., 10-undecenamidomethyl) be optimized for reproducibility?
Methodological Answer:
Synthesis involves coupling a 10-undecenamide group to the pyridinium core via nucleophilic substitution. Key steps:
- Reaction Solvents : Polar aprotic solvents like morpholine (used in pyridinium chloride syntheses ) enhance reactivity.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Use column chromatography with gradients of methanol/chloroform (e.g., 10:90 → 30:70) to isolate the product. Confirm purity via LC-MS (mass accuracy < 2 ppm) and ¹H NMR (integration ratios for substituents) .
- Yield Optimization : Pre-activate the pyridinium chloride intermediate with triethylamine to reduce steric hindrance .
Basic: What analytical techniques are critical for confirming the structural integrity of pyridinium-based amphiphiles?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the pyridinium ring (δ ~8.5–9.0 ppm for aromatic protons) and the 10-undecenamidomethyl chain (δ ~5.3–5.8 ppm for vinyl protons) .
- FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and hydroxyl group (O-H stretch ~3200–3500 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M-Cl]⁺ for pyridinium chloride derivatives) .
- Elemental Analysis : Ensure C, H, N, Cl percentages match theoretical values (deviation < 0.3%) .
Advanced: How does the unsaturated chain in 10-undecenamidomethyl influence membrane interactions in cellular assays?
Methodological Answer:
The unsaturated chain enhances lipid bilayer penetration due to:
- Fluidity Modulation : The cis double bond introduces kinks, mimicking natural phospholipids (e.g., oleic acid), improving integration into membranes .
- Leakage Assays : Use calcein-loaded liposomes (DOPC/DOPE/cholesterol) to quantify membrane disruption. Compare leakage rates between saturated vs. unsaturated derivatives via fluorimetry (λex/λem = 485/520 nm) .
- Contradictions : Some studies report reduced activity in unsaturated derivatives due to steric effects; resolve via molecular dynamics simulations to assess packing density .
Advanced: What experimental strategies resolve contradictions in reported IC₅₀ values for pyridinium-based enzyme inhibitors?
Methodological Answer:
Discrepancies arise from assay conditions:
- Buffer Composition : Phosphate vs. Tris buffers alter ionic strength, affecting inhibitor-enzyme binding. Standardize using 50 mM HEPES (pH 7.4) with 100 mM NaCl .
- Enzyme Sources : Recombinant vs. tissue-extracted enzymes (e.g., thymidine phosphorylase) may have varying post-translational modifications. Validate with Western blotting .
- Data Normalization : Include internal controls (e.g., 7-deazaxanthine for thymidine phosphorylase assays) to correct for batch-to-batch variability .
Basic: How can researchers assess the hydrolytic stability of pyridinium chloride derivatives under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs (C18 column, 0.1% TFA/acetonitrile gradient) .
- Thermal Stability : Use DSC to determine melting points and glass transitions. Degradation >5% at 40°C suggests refrigeration is required .
- Light Sensitivity : Expose to UV (254 nm) for 24 hrs; track absorbance changes at λmax (~265 nm for pyridinium rings) .
Advanced: What mechanisms explain the antiviral activity of pyridinium derivatives against enveloped viruses like SARS-CoV-2?
Methodological Answer:
- Membrane Disruption : The amphipathic structure binds viral envelopes (e.g., via electrostatic interactions with phosphatidylserine), causing leakage (demonstrated via TCID₅₀ reduction in Vero cells ).
- Dose Dependency : Use RT-PCR (ΔΔCt method) to correlate viral load reduction with concentration (e.g., 0.1 mg/mL achieves >90% inhibition ).
- Contradictions : Lower efficacy in Calu-3 vs. Vero cells due to differential lipid composition; validate via lipidomic profiling .
Basic: What cytotoxicity assays are appropriate for pyridinium derivatives in cell culture models?
Methodological Answer:
- CCK-8 Assay : Seed Vero or HEK293 cells in 96-well plates; treat with 0.0125–0.2 mg/mL compound for 48 hrs. Measure absorbance at 450 nm (reference 650 nm) .
- LDH Release : Quantify membrane integrity via lactate dehydrogenase leakage (λex/λem = 340/460 nm) .
- IC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine 50% cytotoxic concentration .
Advanced: How can structure-activity relationships (SAR) guide the design of pyridinium derivatives with enhanced bioactivity?
Methodological Answer:
- Side Chain Modifications : Replace 10-undecenamidomethyl with shorter (C6) or branched chains; test antimicrobial activity via microbroth dilution (MIC ≤ 8 µg/mL indicates potency ).
- Cationic Headgroup : Compare pyridinium vs. quinolinium cores via molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes .
- Contradictions : Hydrophobic chains may improve membrane penetration but reduce solubility; balance via logP optimization (target 2–4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
